1-(hydrazinecarbonyl)-N-(pentan-3-yl)formamide
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Description
Scientific Research Applications
Synthesis of 1,2,4-Triazoles
- Novel Synthesis Approaches: A novel one-pot strategy has been developed for synthesizing 1,2,4-triazole motifs, leveraging hydrazine derivatives and formamide under mild conditions. This method facilitated the synthesis of natural products like penipanoid A and its analogues efficiently (A. S. Reddy et al., 2023).
- Microwave-Assisted Synthesis: A simple, efficient, and mild method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide under microwave irradiation has been developed. This catalyst-free approach shows excellent functional-group tolerance (Ganesh M. Shelke et al., 2015).
Exploration of Carboxy Pyrazole Derivatives
- Anticancer Profile: The synthesis of new aryl pyrazole derivatives using 1,3-dicarbonyl motifs has shown potential anticancer profiles. These compounds inhibited tissue non-specific alkaline phosphatase more selectively and demonstrated strong inhibitory effects on the growth of selected cancer cell lines (P. Channar et al., 2018).
Synthesis of Pyrazolo[4,3-e][1,2,4]-Triazolo[1,5-c]Pyrimidine Derivatives
- Antimicrobial Activity: A series of novel pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been synthesized. These compounds exhibit significant antimicrobial activity, highlighting their potential as therapeutic agents (Nada M. Abunada et al., 2008).
Synthesis of Methyl 1-(Pyrazol-3-yl)-Azulene-3-Carboxylates Derivatives
- Chemical Transformations: The condensation of methyl 1-acetylazulene-3-carboxylate with formamide dimethylacetal and subsequent reaction with hydrazine or phenyl hydrazine led to the synthesis of novel methyl 1-(pyrazol-3-yl)-azulene-3-carboxylates derivatives. These derivatives open new avenues for the synthesis of complex organic molecules (X.-S. Jiao, 2007).
Properties
IUPAC Name |
2-hydrazinyl-2-oxo-N-pentan-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-3-5(4-2)9-6(11)7(12)10-8/h5H,3-4,8H2,1-2H3,(H,9,11)(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOQAESCAZIIQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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